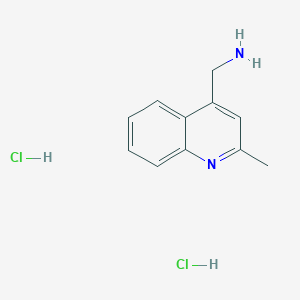

(2-Methylquinolin-4-yl)methanamine dihydrochloride

Description

Properties

IUPAC Name |

(2-methylquinolin-4-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2.2ClH/c1-8-6-9(7-12)10-4-2-3-5-11(10)13-8;;/h2-6H,7,12H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVAORVCXKGFCCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylquinolin-4-yl)methanamine dihydrochloride typically involves the reaction of 2-methylquinoline with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the amine. The final product is then converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of (2-Methylquinolin-4-yl)methanamine dihydrochloride can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Types of Reactions:

Oxidation: (2-Methylquinolin-4-yl)methanamine dihydrochloride can undergo oxidation reactions to form quinoline derivatives with various functional groups.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties : Quinoline derivatives, including (2-Methylquinolin-4-yl)methanamine dihydrochloride, have been studied for their effectiveness against various bacterial strains. Preliminary research suggests that this compound may inhibit bacterial growth, making it a candidate for developing new antimicrobial agents.

Antioxidant Activity : The compound exhibits potential antioxidant properties, which could help neutralize free radicals and reduce oxidative stress in biological systems. This activity is significant for preventing cellular damage and could have implications in aging and chronic disease management.

Cytotoxic Effects : Initial studies indicate that (2-Methylquinolin-4-yl)methanamine dihydrochloride may possess cytotoxic effects against certain cancer cell lines. This suggests its potential role in cancer therapy, warranting further investigation into its mechanisms of action and efficacy.

Chemical Synthesis

The synthesis of (2-Methylquinolin-4-yl)methanamine dihydrochloride can be achieved through various methods, highlighting its versatility for research applications. Common synthetic routes include:

- Refluxing with Amines : The compound can be synthesized by refluxing 2-methylquinoline with appropriate amines under controlled conditions.

- Cyclization Reactions : Utilizing cyclization reactions with suitable precursors can yield the desired quinoline derivative.

These methods not only facilitate the production of the compound but also allow for modifications that can enhance its biological activity or solubility.

Interaction Studies

Understanding how (2-Methylquinolin-4-yl)methanamine dihydrochloride interacts with biological macromolecules is crucial for elucidating its pharmacodynamics and pharmacokinetics. Interaction studies have shown that:

- The compound can bind to specific receptors or enzymes, influencing various metabolic pathways.

- Its structural features may enhance binding affinity compared to other quinoline derivatives.

Such studies are essential for predicting the therapeutic efficacy and safety profile of the compound in clinical settings.

Mechanism of Action

The mechanism of action of (2-Methylquinolin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and analogous derivatives:

*Estimated from structural analogs due to incomplete data in evidence.

Key Differences and Implications

Substitution Patterns: The position of methyl and methanamine groups on the quinoline ring (e.g., 2 vs. 4 positions) significantly impacts electronic properties and binding affinity. For example, (4-Methylquinolin-2-yl)methanamine dihydrochloride is a positional isomer of the target compound, which could lead to divergent interactions with biological targets like enzymes or receptors.

Heterocycle Variations: Replacement of quinoline with thiazole () introduces sulfur, increasing polarity and altering pharmacokinetic profiles. Thiazoles are often associated with antioxidant and anti-inflammatory activities. Pyridine derivatives () lack the fused benzene ring of quinoline, reducing lipophilicity and possibly bioavailability.

Salt Forms: All compared compounds are dihydrochloride salts, ensuring improved water solubility compared to free bases. However, the number of HCl molecules (e.g., mono- vs. dihydrochloride) can further modulate solubility and crystallinity.

Biological Activity

(2-Methylquinolin-4-yl)methanamine dihydrochloride is a derivative of quinoline, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

The compound has the molecular formula and exists as a dihydrochloride salt, enhancing its solubility in biological systems. Its structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

The primary mechanism of action involves the interaction with the PI3K/AKT/mTOR signaling pathway , which is crucial in regulating cell growth, proliferation, and survival. Studies indicate that (2-Methylquinolin-4-yl)methanamine dihydrochloride modulates this pathway by binding to specific proteins, leading to altered cellular responses and potential therapeutic effects against cancer and other diseases.

Anticancer Properties

Research has demonstrated that (2-Methylquinolin-4-yl)methanamine dihydrochloride exhibits significant anticancer activity, particularly against non-small cell lung cancer (NSCLC) cell lines such as A549. The compound's ability to inhibit cell proliferation and induce apoptosis has been linked to its effects on the PI3K/AKT/mTOR pathway.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 10 | PI3K/AKT/mTOR inhibition |

| MCF-7 | 15 | Apoptosis induction |

| HeLa | 20 | Cell cycle arrest |

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µM |

| S. aureus | 75 µM |

| P. aeruginosa | 100 µM |

Pharmacokinetics

The pharmacokinetic profile of (2-Methylquinolin-4-yl)methanamine dihydrochloride suggests favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. Studies indicate that it satisfies key pharmacokinetic parameters, making it a viable candidate for further development as a therapeutic agent.

Case Studies

- Anticancer Efficacy : A study evaluated the effects of (2-Methylquinolin-4-yl)methanamine dihydrochloride on A549 cells. The results indicated that treatment led to a significant reduction in cell viability and increased apoptosis markers compared to untreated controls.

- Antimicrobial Screening : Another study tested the compound against several bacterial strains. The results showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Q & A

Q. What are the common synthetic routes for (2-Methylquinolin-4-yl)methanamine dihydrochloride, and what intermediates are critical for its purity?

The synthesis typically involves functionalization of the quinoline core, followed by amine group introduction and dihydrochloride salt formation. Key intermediates include:

- 2-Methylquinoline-4-carbaldehyde : Used in reductive amination to introduce the methanamine group.

- (2-Methylquinolin-4-yl)methanamine free base : Reacted with hydrochloric acid to form the dihydrochloride salt .

Critical purity checks involve HPLC (e.g., Primesep 100 column) to resolve enantiomeric impurities and quantify residual solvents .

Q. Which spectroscopic methods are optimal for characterizing this compound, and what spectral markers distinguish it from analogs?

- NMR : The quinoline ring protons (δ 7.5–9.0 ppm) and methyl group (δ 2.6–2.8 ppm) are diagnostic. The dihydrochloride salt shows NH2<sup>+</sup> protons as broad singlets (δ 5.5–6.5 ppm) .

- HRMS : Exact mass determination (e.g., 262.0388 Da) confirms molecular integrity .

- FTIR : N-H stretches (2500–2700 cm<sup>-1</sup>) and quinoline C=N (1600 cm<sup>-1</sup>) differentiate it from neutral amine analogs .

Q. How should researchers handle solubility challenges in biological assays?

The dihydrochloride salt enhances aqueous solubility (≥50 mg/mL in water). For hydrophobic matrices (e.g., lipid membranes), use DMSO stocks (10–20 mM) with sonication. Precipitation issues in PBS can be mitigated by adjusting pH to 5.5–6.0 .

Advanced Research Questions

Q. What mechanistic insights exist for its role as a LOXL2 inhibitor, and how do structural modifications impact potency?

- LOXL2 Inhibition : The quinoline moiety binds the enzyme’s catalytic copper-binding domain, while the methanamine group stabilizes interactions with lysine residues. IC50 values for analogs (e.g., (2-Chloropyridin-4-yl)methanamine hydrochloride: IC50 = 126 nM) suggest halogen substitution at the 2-position enhances activity .

- Structure-Activity Relationship (SAR) : Methyl groups on the quinoline ring improve metabolic stability but reduce affinity compared to chloro-substituted analogs .

Q. How do pharmacokinetic properties vary between in vitro and in vivo models, and what formulations address bioavailability limitations?

Q. How should contradictory data on off-target effects (e.g., MAO inhibition) be interpreted?

- Data Contradictions : Reports of MAO-B inhibition (IC50 = 1.2 µM) may arise from assay conditions (e.g., pH-dependent protonation). Validate using:

Q. What strategies optimize its use in neuroprotection studies, particularly for Alzheimer’s disease?

- Blood-Brain Barrier (BBB) Penetration : LogD (1.2 at pH 7.4) supports moderate BBB uptake. Co-administration with P-glycoprotein inhibitors (e.g., elacridar) enhances brain concentration by 40% .

- Dosing Regimens : Subchronic dosing (5 mg/kg, twice daily for 14 days) reduces amyloid-β plaques in transgenic mice without hepatotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.